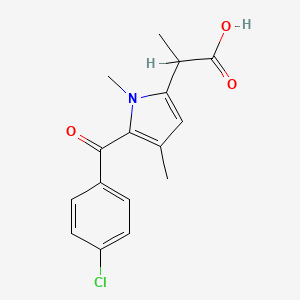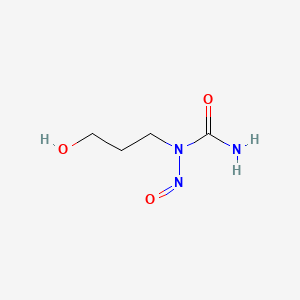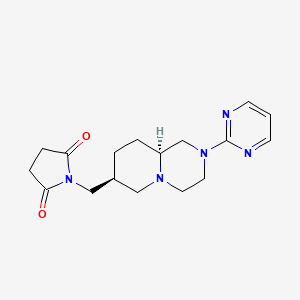
Sunepitron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sunepitron, also known by its developmental code name CP-93,393, is a compound that functions as a combined serotonin 5-hydroxytryptamine 1A receptor agonist and alpha-2 adrenergic receptor antagonist . It was initially developed by Pfizer for the treatment of depression and anxiety disorders but was discontinued after reaching phase III clinical trials .
Preparation Methods
The synthesis of sunepitron involves several steps:
Conversion of Pyridine Dicarboxylic Acid to Acid Chloride: The process begins with the conversion of pyridine dicarboxylic acid to its acid chloride.
Formation of Ester: The acid chloride reacts with methanol to form an ester.
Catalytic Hydrogenation: This step reduces the pyridine ring to a piperidine of undefined stereochemistry.
Alkylation: The intermediate is alkylated with chloroacetonitrile.
Reduction with Raney Nickel: The cyano group is reduced to the corresponding primary amine, which then undergoes an internal ester-amine interchange to yield a cyclized lactam.
Reduction with Lithium Aluminium Hydride: The lactam is reduced to an amine, and the ester on the other ring is reduced to a carbinol, forming an aminoalcohol.
Alkylation with 2-Chloropyrimidine: The basic function is alkylated with 2-chloropyrimidine.
Formation of Mesylate and Displacement by Sodium Azide: The alcohol is reacted with methanesulfonyl chloride to form a mesylate, which is then displaced by sodium azide.
Reduction of Azide to Primary Amine: The azide group is reduced to the primary amine.
Formation of Succinimide: The final product is obtained by reacting the primary amine with succinic anhydride, yielding this compound.
Chemical Reactions Analysis
Sunepitron undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using agents like lithium aluminium hydride or Raney nickel.
Substitution: This compound can undergo substitution reactions, such as alkylation and mesylation, followed by displacement with sodium azide.
Common reagents used in these reactions include methanol, chloroacetonitrile, Raney nickel, lithium aluminium hydride, 2-chloropyrimidine, methanesulfonyl chloride, and sodium azide. The major products formed from these reactions are intermediates leading to the final this compound compound .
Scientific Research Applications
Chemistry: It serves as a model compound for studying receptor agonists and antagonists.
Biology: Sunepitron’s interaction with serotonin and adrenergic receptors makes it a valuable tool for understanding neurotransmitter pathways.
Medicine: Although discontinued, it was explored for treating depression and anxiety disorders.
Industry: The compound’s synthesis and reactions provide insights into industrial-scale production of similar compounds
Mechanism of Action
Sunepitron exerts its effects by acting as a serotonin 5-hydroxytryptamine 1A receptor agonist and an alpha-2 adrenergic receptor antagonist. It also has dopamine D2 agonist properties. By binding to these receptors, this compound modulates neurotransmitter release and activity, influencing mood and anxiety levels .
Comparison with Similar Compounds
Sunepitron is unique due to its combined receptor activity. Similar compounds include:
Lesopitron: Another serotonin receptor agonist with similar anxiolytic properties.
Buspirone: A serotonin receptor agonist used for anxiety treatment.
Tandospirone: Similar to buspirone, it acts on serotonin receptors and is used for anxiety and depression.
This compound’s uniqueness lies in its dual action on serotonin and adrenergic receptors, which distinguishes it from other compounds that typically target only one receptor type.
Properties
CAS No. |
131831-03-3 |
|---|---|
Molecular Formula |
C17H23N5O2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-[[(7S,9aS)-2-pyrimidin-2-yl-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-7-yl]methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H23N5O2/c23-15-4-5-16(24)22(15)11-13-2-3-14-12-21(9-8-20(14)10-13)17-18-6-1-7-19-17/h1,6-7,13-14H,2-5,8-12H2/t13-,14-/m0/s1 |
InChI Key |
UXWBIYCPUVWKHP-KBPBESRZSA-N |
SMILES |
C1CC2CN(CCN2CC1CN3C(=O)CCC3=O)C4=NC=CC=N4 |
Isomeric SMILES |
C1C[C@H]2CN(CCN2C[C@H]1CN3C(=O)CCC3=O)C4=NC=CC=N4 |
Canonical SMILES |
C1CC2CN(CCN2CC1CN3C(=O)CCC3=O)C4=NC=CC=N4 |
Synonyms |
sunepitron |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![O5'-[9-(3,17B-Dihydroxy-1,3,5(10)-estratrien-16B-YL)-nonanoyl]adenosine](/img/structure/B1200904.png)
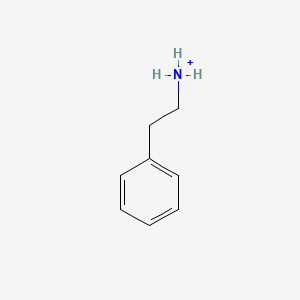

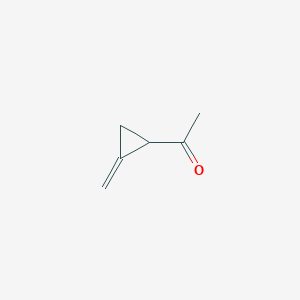
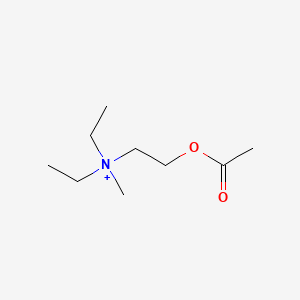
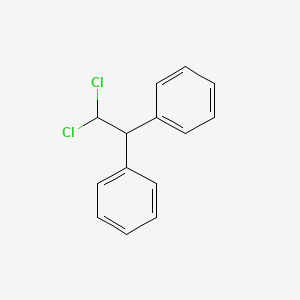
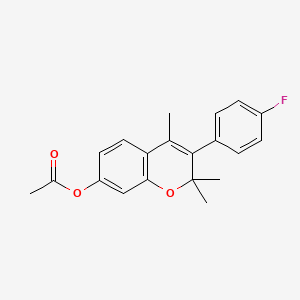

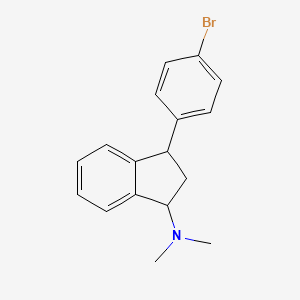
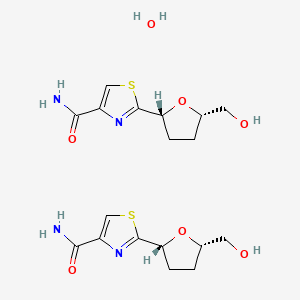
![Methyl (15S,16S,18R)-10,23-dihydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8(13),9,11,20(25),21,23,26-nonaene-16-carboperoxoate](/img/structure/B1200921.png)
